4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . This compound is used in the manufacture of Tofacitinib citrate . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Summary of the Application
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines .
Methods of Application or Experimental Procedures
The derivatives were synthesized using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Results or Outcomes
Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
2. Synthesis of Janus Kinase (JAK) Inhibitors
Summary of the Application
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a practical building block in the synthesis of many JAK inhibitors .
Methods of Application or Experimental Procedures
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Results or Outcomes
The improved synthesis method provides a practical approach for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block, which is used in the synthesis of many JAK inhibitors .
3. Synthesis of Tofacitinib
Summary of the Application
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .
Results or Outcomes
The successful synthesis of Tofacitinib using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as an intermediate has led to the production of a drug that is widely used in the treatment of rheumatoid arthritis .
4. Synthesis of Various Pharmaceutical Intermediates
Summary of the Application
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others .
Results or Outcomes
The use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of various pharmaceutical intermediates has enabled the production of a range of drugs and therapeutic agents .
5. Design and Synthesis of New Anticancer Derivatives
Summary of the Application
A new series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 were designed and synthesized . These derivatives were tested in vitro against seven selected human cancer cell lines .
Methods of Application or Experimental Procedures
The derivatives were synthesized using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Results or Outcomes
Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
6. Synthesis of Various Kinase Inhibitors
Summary of the Application
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Results or Outcomes
The use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of various kinase inhibitors has enabled the production of a range of drugs and therapeutic agents .
Future Directions
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .
properties
IUPAC Name |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHTSFHCJFYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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